2-Cycloheptylpropanoic acid
Description
2-Cycloheptylpropanoic acid (IUPAC name: 2-cycloheptylpropanoic acid) is a carboxylic acid derivative featuring a cycloheptane ring attached to the α-carbon of a propanoic acid backbone. Cycloalkyl-substituted propanoic acids are often studied in medicinal chemistry for their pharmacokinetic modulation, such as improved metabolic stability or lipophilicity, compared to linear-chain analogs .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-cycloheptylpropanoic acid |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
MWGHMUSICDHQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylpropanoic acid typically involves the reaction of cycloheptanone with ethyl diazoacetate in the presence of a catalyst, followed by hydrolysis to yield the desired acid. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of 2-Cycloheptylpropanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Oxidation
The carboxylic acid group undergoes oxidation to form ketones or aldehydes. Typical reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction
Reduction of the carboxylic acid group yields alcohols. Common reducing agents are lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Substitution
The compound participates in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups. For example:
-
Coupling reactions : A gram-scale substitution using BCN1000 (a bromide), DIPEA , and CsF in dimethylacetamide (DMA) under a CO₂ atmosphere produces substituted derivatives like 2-(4-cyanophenyl)-3-cycloheptylpropanoic acid .
Reaction Data Table
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Acidic medium, elevated temperature | Ketones or aldehydes |
| Reduction | LiAlH₄ or NaBH₄ | Dry ether, reflux | Cycloheptyl alcohols |
| Substitution | BCN1000, DIPEA, CsF | DMA solvent, CO₂ atmosphere, 25°C | 2-(4-cyanophenyl)-3-cycloheptylpropanoic acid |
Research Findings
-
Enantioselective Synthesis : While not directly demonstrated for 2-cycloheptylpropanoic acid, analogous systems (e.g., 2-cyclohexylpropionic acid) use rhodium catalysts for enantioselective hydrogenation, achieving up to 79% enantiomeric excess .
-
Scalability : Gram-scale reactions are feasible, as shown in a substitution protocol yielding 1.25 g of product over 36 hours .
Scientific Research Applications
2-Cycloheptylpropanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for developing pharmaceuticals with therapeutic properties.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Cycloheptylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, influence metabolic processes, and interact with cellular receptors. Detailed studies are required to elucidate the exact pathways and targets involved in its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Cycloheptyl’s larger ring may introduce steric hindrance, affecting binding affinity .
- Acidity : The carboxylic acid group (pKa ~4.8–5.0) dominates reactivity. Substituents like thiophene (electron-withdrawing) may slightly lower pKa compared to cycloalkyl groups (electron-neutral) .
Biological Activity
2-Cycloheptylpropanoic acid, a compound with notable structural features, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
2-Cycloheptylpropanoic acid is classified as a carbocyclic fatty acid. Its chemical formula is , and it possesses a cycloheptyl group attached to a propanoic acid backbone. This unique structure contributes to its distinctive biological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of 2-Cycloheptylpropanoic acid. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has demonstrated significant antiradical activity in vitro, with IC50 values indicating effective scavenging of free radicals.
| Compound | IC50 (µg/mL) |
|---|---|
| 2-Cycloheptylpropanoic acid | 11.74 ± 1.12 |
| Quercetin (standard) | 9.45 ± 0.23 |
This table summarizes the antioxidant activity of 2-Cycloheptylpropanoic acid compared to quercetin, a well-known antioxidant.
Cytotoxicity
The cytotoxic effects of 2-Cycloheptylpropanoic acid derivatives have been investigated in various cancer cell lines. For instance, studies on structurally related compounds have shown promising results against human leukemic cells, indicating that the compound may influence cell viability through apoptosis or necrosis pathways.
Case Study: Cytotoxic Activity in Leukemic Cells
- Study Design : The cytotoxicity was assessed using cell viability assays.
- Results : Derivatives exhibited significant cytotoxic effects with varying potency.
- : The presence of the cycloheptyl group may enhance interaction with cellular targets involved in apoptosis.
The biological activity of 2-Cycloheptylpropanoic acid is believed to be mediated through several mechanisms:
- Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative stress levels in cells.
- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways that promote cancer cell growth.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to cell survival and proliferation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 2-Cycloheptylpropanoic acid is essential for evaluating its therapeutic potential. Preliminary data indicate favorable absorption characteristics and low toxicity profiles:
- Absorption : High probability of human intestinal absorption.
- Toxicity : Non-carcinogenic and ready biodegradable properties have been reported.
Q & A
Q. What strategies resolve contradictions in stability data for 2-cycloheptylpropanoic acid under thermal or oxidative conditions?
- Methodological Answer : Apply accelerated stability testing (ICH Q1A guidelines) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation rates. For conflicting data, employ cluster analysis to identify outlier conditions (e.g., humidity, light exposure) and replicate under controlled settings .
Q. How can computational models predict the biological activity of 2-cycloheptylpropanoic acid derivatives?
- Methodological Answer : Build QSAR models using descriptors like logP, polar surface area, and H-bond donors. Train datasets with known bioactivity data (e.g., enzyme inhibition). Validate via molecular docking (AutoDock, Schrödinger) against target proteins (e.g., COX-2). Cross-check with in vitro assays (IC₅₀ measurements) .
Q. What analytical approaches differentiate enantiomers of 2-cycloheptylpropanoic acid in chiral synthesis?
- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases. Compare retention times to commercial chiral standards. For absolute configuration, employ X-ray crystallography or circular dichroism (CD) spectroscopy .
Methodological Notes
- Data Reproducibility : Adhere to Beilstein Journal of Organic Chemistry standards for experimental details, including raw data deposition in supplementary files .
- Hazard Mitigation : Follow GHS guidelines for handling corrosive carboxylic acids (e.g., PPE, fume hoods) as per ECHA recommendations .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational and analytical teams to address complex mechanistic questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
